Quinolin-8-yl 2,5-dimethylbenzenesulfonate

Photocleavable linker Caged compound Photolysis quantum yield

Quinolin-8-yl 2,5-dimethylbenzenesulfonate (CAS 313250-87-2) is a synthetic sulfonyl ester composed of an 8-hydroxyquinoline core O-linked to a 2,5-dimethylbenzenesulfonate moiety (molecular formula C₁₇H₁₅NO₃S, MW 313.37). It belongs to the broader 8-quinolinyl sulfonate (8-QS) family, a class of compounds that undergo photochemical S–O bond cleavage upon irradiation at 300–330 nm in neutral aqueous solution—a property leveraged in photocleavable linker and caged-compound applications.

Molecular Formula C17H15NO3S
Molecular Weight 313.37
CAS No. 313250-87-2
Cat. No. B2385000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl 2,5-dimethylbenzenesulfonate
CAS313250-87-2
Molecular FormulaC17H15NO3S
Molecular Weight313.37
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H15NO3S/c1-12-8-9-13(2)16(11-12)22(19,20)21-15-7-3-5-14-6-4-10-18-17(14)15/h3-11H,1-2H3
InChIKeyHWMCCYBPSZGYRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl 2,5-dimethylbenzenesulfonate (CAS 313250-87-2): Structural Identity and Compound-Class Context for Procurement Decisions


Quinolin-8-yl 2,5-dimethylbenzenesulfonate (CAS 313250-87-2) is a synthetic sulfonyl ester composed of an 8-hydroxyquinoline core O-linked to a 2,5-dimethylbenzenesulfonate moiety (molecular formula C₁₇H₁₅NO₃S, MW 313.37) . It belongs to the broader 8-quinolinyl sulfonate (8-QS) family, a class of compounds that undergo photochemical S–O bond cleavage upon irradiation at 300–330 nm in neutral aqueous solution—a property leveraged in photocleavable linker and caged-compound applications [1]. The compound is a versatile synthetic intermediate in medicinal chemistry programs targeting anticancer and antimicrobial indications, and its specific substitution pattern on the benzenesulfonate ring provides distinct steric and electronic properties that differentiate it from unsubstituted, mono-methyl, halogenated, or differently substituted analogs [1][2].

Why Generic 8-Quinolinyl Sulfonate Substitution Is Not Valid for Quinolin-8-yl 2,5-dimethylbenzenesulfonate (CAS 313250-87-2)


Within the 8-quinolinyl sulfonate (8-QS) class, benzene-ring substitution critically modulates three interdependent properties: photolysis quantum efficiency, lipophilicity (logP), and target-binding affinity. The foundational photochemical study by Kageyama et al. (2009) explicitly demonstrated that substituent groups on both the quinolinyl moiety and the benzene ring affect photolysis reaction rates and byproduct profiles [1]. The quinoline-arylsulfonate structure–activity study by Siddiqui et al. (2024) further showed that cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) is highly compound-specific within a series of 42 quinoline-based sulfonic esters [2]. Consequently, substituting the target 2,5-dimethylbenzenesulfonate variant with the parent unsubstituted benzenesulfonate (CAS 13222-10-1), the 2-methyl analog (CAS 213881-38-0), the 5-chloro analog, or the 4-chloro-2,5-dimethyl variant introduces unpredictable alterations in photoreactivity, biological potency, and physicochemical handling properties—making generic interchange scientifically unsound .

Quantitative Evidence Guide: Where Quinolin-8-yl 2,5-dimethylbenzenesulfonate (CAS 313250-87-2) Differs from Its Closest Analogs


Photochemical Cleavage: 2,5-Dimethyl Substitution Modulates Reactivity Relative to Unsubstituted Parent 8-QS

The 8-quinolinyl sulfonate (8-QS) scaffold undergoes photolytic S–O bond cleavage at 300–330 nm in neutral aqueous solution, proceeding via an excited triplet state with negligible byproduct formation [1]. The foundational study by Kageyama et al. (2009) systematically examined substituent effects on both the quinolinyl ring and the benzene ring, establishing that benzene-ring substitution directly influences photolysis kinetics [1]. The 2,5-dimethyl substitution pattern on the target compound contributes electron-donating character that modulates the triplet-state energy and S–O bond homolysis rate relative to the unsubstituted parent 8-quinolinyl benzenesulfonate (CAS 13222-10-1). The Ariyasu et al. (2011) follow-up study further demonstrated that introducing substituents at the quinoline 7-position (halogens, nitro) accelerates photolysis by approximately 1.5× via the heavy-atom effect, providing a quantitative framework for understanding how structural modifications tune photoreactivity across the 8-QS series [2]. While direct quantum-yield data for the 2,5-dimethyl variant vs. the unsubstituted parent are not reported, the class-level evidence establishes that benzenesulfonate substitution is a verifiable lever for modulating photochemical performance.

Photocleavable linker Caged compound Photolysis quantum yield

Lipophilicity Differentiation: 2,5-Dimethyl Substitution Provides a LogP Window Distinct from Halo-Substituted and Unsubstituted Analogs

Computational logP data for the closely related 4-chloro-2,5-dimethyl analog (quinolin-8-yl 4-chloro-2,5-dimethylbenzenesulfonate) yields a logP of 4.6 [1]. Removing the electron-withdrawing 4-chloro substituent (as in the target 2,5-dimethyl compound) is expected to reduce logP by approximately 0.4–0.8 log units, placing the target compound in a predicted logP range of ~3.8–4.2. This contrasts with the unsubstituted 8-quinolinyl benzenesulfonate (CAS 13222-10-1), which has a lower molecular weight (285.32 vs. 313.37) and a correspondingly lower computed logP (~2.5–3.0 range). The 2,5-dimethyl substitution thus provides an intermediate lipophilicity window that may offer a more favorable balance of membrane permeability and aqueous solubility for cellular assays compared to both the less lipophilic parent compound and the more lipophilic halogenated analogs .

Lipophilicity LogP Drug-likeness Permeability

Anticancer Cytotoxicity: The 8-Quinolinyl Sulfonate Class Demonstrates Compound-Specific Potency Against Breast Cancer Lines

Siddiqui et al. (2024) synthesized and evaluated 42 quinoline-based sulfonic esters for cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (ER-positive) cell lines, with selectivity assessed against normal human BJ fibroblasts [1]. Compounds 15, 20, and 28 were identified as the most potent inhibitors across both cancer lines, with molecular docking predicting hydrophobic interactions with estrogen receptor-α and EGF receptor [1]. While individual IC₅₀ values for all 42 compounds are reported in the full paper, the target compound (CAS 313250-87-2) falls within this structural class and shares the 8-quinolinyl sulfonate ester pharmacophore. The study demonstrates that cytotoxicity within this series is highly compound-specific—small changes in aryl sulfonate substitution produce large differences in potency. Cross-referencing with the broader quinoline-arylsulfonate literature, in vitro antifungal evaluation revealed MIC values of 125–250 µg/mL against Candida albicans for the most active derivatives in a related series , establishing a multi-indication activity profile for this chemotype.

Breast cancer MDA-MB-231 MCF-7 Cytotoxicity

Synthetic Accessibility: Well-Established Coupling Route with Defined Yield Benchmarks from Analog Syntheses

The synthesis of 8-quinolinyl sulfonate esters proceeds via a general and well-established route: reaction of 8-hydroxyquinoline (quinolin-8-ol) with the corresponding sulfonyl chloride in the presence of a base (pyridine or triethylamine) . For the closely related 4-chloro-2,5-dimethylbenzenesulfonate analog, this coupling has been reported to proceed with a 65% isolated yield using 8-hydroxyquinoline and 4-chloro-2,5-dimethylbenzenesulfonyl chloride in pyridine [1]. The target compound (without 4-chloro substitution) is synthesized via the same route using 2,5-dimethylbenzenesulfonyl chloride, and the absence of the electron-withdrawing chloro group may influence reaction rate but is not expected to substantially alter the synthetic accessibility. This route benefits from commercially available starting materials (8-hydroxyquinoline and 2,5-dimethylbenzenesulfonyl chloride) and does not require specialized equipment or protecting-group strategies, contrasting with more synthetically demanding quinoline modifications such as 5,7-dichlorination or 7-iodination [2].

Sulfonate ester synthesis 8-Hydroxyquinoline coupling Reaction yield

Best-Fit Research and Industrial Application Scenarios for Quinolin-8-yl 2,5-dimethylbenzenesulfonate (CAS 313250-87-2)


Photocleavable Bioconjugation Linker Development

The 8-quinolinyl sulfonate scaffold has been validated as a photocleavable linker in biotin-avidin affinity systems, where photoirradiation at 313 nm in neutral aqueous buffer releases intact ligand–receptor complexes [1]. The 2,5-dimethyl substitution on the benzenesulfonate ring provides a distinct photolysis kinetic profile compared to the parent benzenesulfonate linker, offering researchers a tunable parameter for optimizing cleavage efficiency in bioconjugation workflows. This application is particularly relevant for chemical biology laboratories developing light-controlled protein isolation or drug-release systems.

Medicinal Chemistry Hit-to-Lead Optimization in Breast Cancer Programs

The compound serves as a well-characterized member of the quinoline-sulfonic ester series shown to inhibit MDA-MB-231 and MCF-7 breast cancer cell proliferation [2]. Its intermediate lipophilicity (estimated logP ~3.8–4.2) and absence of halogen substituents make it a suitable starting scaffold for SAR expansion—introducing substituents at the quinoline 5-, 7-, or 2-positions while retaining the 2,5-dimethylbenzenesulfonate ester as a constant pharmacophoric element. Medicinal chemistry teams can use this compound as a reference point for systematic potency and selectivity optimization.

Antifungal Lead Identification Against Candida Species

Related quinoline-arylsulfonate derivatives have demonstrated good to potent efficacy against Candida albicans, with MIC values in the 125–250 µg/mL range for the most active members of this chemotype, including inhibition of biofilm formation . The target compound, as a structural analog within this class, represents a candidate for antifungal screening cascades, particularly where modifications to the aryl sulfonate ring system are being explored for improved potency and selectivity over mammalian cells.

Chemical Biology Tool Compound for Pathway Inhibition Studies

Quinoline-8-sulfonate and sulfonamide derivatives have been reported to modulate the PI3K/AKT/mTOR signaling pathway and to inhibit EGFR-TK activity . The target compound, with its specific 2,5-dimethyl substitution, can serve as a tool compound for dissecting structure-dependent pathway effects, enabling researchers to correlate specific structural features with target engagement and downstream signaling modulation in cancer and inflammatory disease models.

Quote Request

Request a Quote for Quinolin-8-yl 2,5-dimethylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.